molecular formula C15H17N3O4 B2697784 Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate CAS No. 478248-29-2

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate

Cat. No.: B2697784
CAS No.: 478248-29-2
M. Wt: 303.318
InChI Key: OYPPWIOVFFZMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethyl ester group, an isopropylamino group, and a nitro group attached to a quinoline ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate typically involves multiple steps One common method starts with the nitration of 3-quinolinecarboxylic acid to introduce the nitro group at the 6-position This is followed by the esterification of the carboxylic acid group with ethanol to form the ethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

    Oxidation: The quinoline ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Hydrolysis Agents: Hydrochloric acid, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Ethyl 4-(isopropylamino)-6-amino-3-quinolinecarboxylate.

    Hydrolysis: 4-(isopropylamino)-6-nitro-3-quinolinecarboxylic acid.

    Oxidation: Various quinoline derivatives with additional functional groups.

Scientific Research Applications

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Ethyl 4-(isopropylamino)-6-nitro-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Quinoline-3-carboxylic acid: A precursor for various quinoline-based drugs.

    Nitroquinoline: Similar in structure but with different substituents affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 6-nitro-4-(propan-2-ylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-4-22-15(19)12-8-16-13-6-5-10(18(20)21)7-11(13)14(12)17-9(2)3/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPPWIOVFFZMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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